4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid

Description

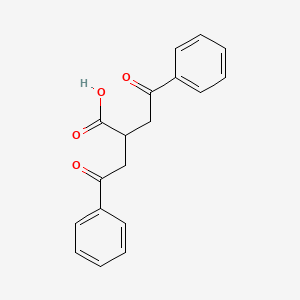

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid (molecular weight: 296.32 g/mol, CAS: 10-F182444) is a substituted butanoic acid featuring dual ketone groups and aromatic phenyl rings at positions 2 and 4 (Fig. 1). Its structure combines a carboxylic acid backbone with a phenacyl (2-oxo-2-phenylethyl) substituent, contributing to unique physicochemical properties. This compound is commercially available at 95% purity, indicating its relevance in industrial and research settings .

Properties

IUPAC Name |

4-oxo-2-phenacyl-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-16(13-7-3-1-4-8-13)11-15(18(21)22)12-17(20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXGPYZKEDCAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77953-17-4 | |

| Record name | BIS(PHENACYL)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone, followed by oxidation to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups into alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions for electrophilic substitution often involve the use of acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds depending on the specific reagents and conditions used.

Scientific Research Applications

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-Oxo-4-phenylbutyric Acid

- Structure : Simpler analog with a single phenyl group and ketone at position 2 (C10H10O3, MW: 178.19 g/mol) .

- Key Differences : Lacks the phenacyl substituent, reducing steric hindrance and lipophilicity. Likely exhibits higher aqueous solubility compared to the target compound.

- Applications : Used as a precursor in organic synthesis due to its straightforward structure.

(b) 2-Oxo-4-phenylbut-3-enoic Acid

- Structure : (E)-configured double bond at position 3 (C10H8O3, MW: 176.17 g/mol) .

- Key Differences: Conjugated enoic acid system enhances reactivity in cycloaddition or Michael addition reactions. The double bond introduces stereochemical complexity absent in the saturated target compound.

(c) 4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic Acid

- Structure: Features an amino-linked diphenylethyl group (C18H15NO4, MW: 311.34 g/mol) .

Substituted Derivatives

(a) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

- Structure : Contains a sulfanyl-carboxymethyl moiety (e.g., C12H12O5S, MW: 268.29 g/mol) .

- Key Differences : Sulfur incorporation increases acidity (pKa ~3–4) and enables thiol-based reactivity. Synthesized via Michael addition, these compounds show promise in medicinal chemistry as enzyme inhibitors.

(b) 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid

- Structure: Bromophenyl and thienylmethyl substituents (C15H14BrNO3S, MW: 368.25 g/mol) .

Ester and Amide Derivatives

(a) Ethyl 2-Oxo-4-phenylbutanoate

- Structure : Ethyl ester derivative (C12H14O3, MW: 206.24 g/mol) .

- Key Differences : Esterification reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and alters bioavailability. Used as a flavoring agent or synthetic intermediate.

(b) 4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structure: Conjugated enoic acid with a 4-methylanilino group (C11H11NO3, MW: 205.21 g/mol) .

- Key Differences: The anilino group enables π-stacking interactions, making it suitable as a biochemical reagent.

Comparative Analysis Table

Biological Activity

4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid, also known as diphenacylacetic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a diketone structure, which is critical for its biological activity.

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant activity . It scavenges free radicals and reduces oxidative stress in various biological systems. This property is particularly beneficial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation . In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In various cancer cell lines, including breast and prostate cancer, this compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It influences key signaling pathways, including NF-kB and MAPK, which are crucial for inflammation and cancer progression.

- Induction of Apoptosis : By activating caspases and altering Bcl-2 family protein expressions, it promotes programmed cell death in cancer cells.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical concentration, indicating strong antioxidant activity .

Study 2: Anti-inflammatory Effects in Animal Models

In a controlled animal study, administration of the compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its anti-inflammatory effects .

Study 3: Anticancer Efficacy

A recent clinical trial assessed the effects of this compound on patients with advanced breast cancer. Results indicated a notable reduction in tumor size among participants receiving the compound compared to the control group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Perform a Knoevenagel condensation between phenylacetaldehyde and a β-ketoester (e.g., ethyl acetoacetate) under basic conditions (e.g., sodium ethoxide) to form a conjugated enone intermediate .

- Step 2 : Hydrolyze the ester group under acidic or basic conditions, followed by decarboxylation to yield the ketone-carboxylic acid backbone .

- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and IR spectroscopy to verify ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) functional groups .

Q. How can researchers distinguish between keto-enol tautomerism in this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Detect enol protons as broad singlets near δ 12–15 ppm. Compare integration ratios of keto (δ 2.5–3.5 ppm for α-protons) and enol forms.

- IR Spectroscopy : Identify enol C=O stretching (~1600 cm⁻¹) versus keto C=O (~1700 cm⁻¹).

- Variable Temperature NMR : Monitor tautomeric equilibrium shifts at elevated temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions like aldol condensation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity in the Knoevenagel step .

- Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced residence time, minimizing decarboxylation side products .

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral centers?

- Methodological Answer :

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze diastereomer ratios via HPLC or NMR .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer of a precursor ester .

- Chiral Stationary Phase Chromatography : Employ CSP columns (e.g., Chiralpak AD-H) with polar mobile phases for direct separation .

Q. How do substituents on the phenyl rings influence the compound’s biological activity, and how can contradictory data from different studies be reconciled?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace phenyl groups with electron-withdrawing (e.g., -F) or donating (-OCH₃) groups and test activity against target enzymes (e.g., kinases). Fluorine substitution enhances metabolic stability but may reduce solubility .

- Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) to differentiate intrinsic activity from bioavailability effects. Use isothermal titration calorimetry (ITC) to confirm direct binding .

Analytical and Experimental Design Challenges

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Identify hydrolyzed products (e.g., phenylacetic acid derivatives) using reverse-phase columns and fragmentation patterns.

- Accelerated Stability Testing : Expose the compound to pH 7.4 buffer at 37°C and monitor degradation via HPLC-UV .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to active sites (e.g., COX-2 or HDACs). Prioritize poses with lowest ΔG values.

- Mutagenesis : Validate predicted interactions by mutating key residues (e.g., Arg120 in COX-2) and measure activity shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different enzyme inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.